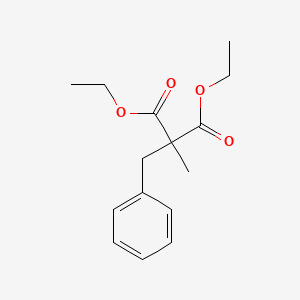

2-Benzyl-2-methyl-malonic acid diethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

55114-30-2 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

diethyl 2-benzyl-2-methylpropanedioate |

InChI |

InChI=1S/C15H20O4/c1-4-18-13(16)15(3,14(17)19-5-2)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |

InChI Key |

XVKFESUTLASBKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Classical Malonic Ester Synthesis

The malonic ester synthesis, first described in the 19th century, remains foundational for preparing disubstituted malonates. For 2-benzyl-2-methyl derivatives, the protocol involves sequential alkylation of diethyl methylmalonate (CAS 609-08-5) with benzyl halides (e.g., benzyl bromide or chloride). Deprotonation at the α-carbon using strong bases like sodium ethoxide generates a resonance-stabilized enolate, which undergoes nucleophilic substitution with the benzyl electrophile (Scheme 1).

Reaction Conditions:

-

Base: NaOEt (1.2–1.5 equivalents)

-

Solvent: Anhydrous ethanol or THF

-

Temperature: 0°C to reflux (78°C)

A critical limitation is competing dialkylation, which occurs when excess benzyl halide reacts with the monoalkylated product. Jones et al. demonstrated that maintaining a 1:1 molar ratio of benzyl bromide to diethyl methylmalonate reduces dialkylation to <15%.

Acid-Catalyzed Esterification

Direct Esterification of Malonic Acid Derivatives

Patent WO2020132792A1 discloses a scalable method starting from 2-benzoyl-malonic acid, which undergoes de-esterification in acidic aqueous conditions (Scheme 2). The process avoids hazardous reagents and achieves yields >85% under optimized parameters:

| Parameter | Optimal Range | Example |

|---|---|---|

| Acid Concentration | 50–90% H₂SO₄ or H₃PO₄ | 75% H₂SO₄ |

| Molar Ratio (Acid:Substrate) | 1.4:1–2:1 | 1.6:1 |

| Temperature | 120–130°C | 125°C |

| Reaction Time | 4–6 hours | 5 hours |

This method’s efficiency stems from the protonation of carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. Post-reaction neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane yields the pure diethyl ester.

Enzymatic Hydrolysis and Resolution

Pig Liver Esterase (PLE)-Catalyzed Kinetic Resolution

PLE-mediated hydrolysis of prochiral diethyl esters provides enantiomerically enriched half-esters. For 2-benzyl-2-methyl-malonic acid diethyl ester, however, enantioselectivity is limited due to ambiguous substrate binding in the enzyme’s active site. The Jones Active Site Model identifies four pockets (HL, HS, PF, PB), where the benzyl group’s small size allows dual occupancy in hydrophobic pockets, resulting in poor stereocontrol.

Performance Data:

-

Enantiomeric Excess (ee): 17% (R-isomer predominant)

-

Solvent System: Phosphate buffer (pH 7.4) with 10% EtOH

Modifying cosolvents (e.g., isopropanol) or using mutant PLE variants may improve selectivity, though no peer-reviewed studies confirm this for the target compound.

Phase-Transfer Catalysis (PTC)

Cinchona Alkaloid-Mediated Asymmetric Alkylation

Cinchona-derived catalysts (e.g., quinine or quinidine) enable enantioselective alkylation under biphasic conditions. The mechanism involves chiral ion-pair formation between the catalyst’s ammonium cation and the enolate, directing benzyl halide approach from the Re face (Scheme 3).

Optimized Protocol:

-

Catalyst: (DHQD)₂PHAL (2 mol%)

-

Base: 50% NaOH (aqueous phase)

-

Organic Solvent: Toluene

While superior to enzymatic methods, this approach still underperforms compared to non-chiral routes. Computational studies suggest steric clashes between the benzyl group and catalyst’s quinoline ring limit enantiocontrol.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Alkylation | 78 | 0 | High | Moderate (solvent use) |

| Acid-Catalyzed | 85 | 0 | Industrial | Low (aqueous system) |

| PLE Hydrolysis | 42 | 17 | Lab-scale | Green |

| PTC | 70 | 55 | Lab-scale | Moderate (base waste) |

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-methyl-malonic acid diethyl ester undergoes several types of chemical reactions, including:

Alkylation: The enolate ion formed from the ester can react with alkyl halides to form substituted malonates.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding malonic acid.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide

Alkyl Halides: Benzyl bromide, methyl iodide

Acids: Hydrochloric acid for hydrolysis

Major Products

Substituted Malonates: Formed through alkylation reactions

Malonic Acid: Formed through hydrolysis

Substituted Acetic Acids: Formed through decarboxylation

Scientific Research Applications

Synthesis of Chiral Amino Acids

One of the prominent applications of 2-benzyl-2-methyl-malonic acid diethyl ester is in the synthesis of chiral amino acids. The compound can be hydrolyzed using enzymes like Pig Liver Esterase (PLE) to produce enantioenriched half-esters, which serve as precursors for unnatural amino acids. These amino acids have therapeutic potential in treating diseases such as cancer and diabetes .

Case Study: Enantioselective Hydrolysis

A study demonstrated that hydrolysis of this compound with PLE resulted in a maximum enantiomeric excess of only 17%. This limitation prompted researchers to explore alternative synthesis methods, including phase-transfer catalysis and chiral auxiliaries, to enhance enantioselectivity .

Medicinal Chemistry

The compound has been utilized in the preparation of various medicinally relevant compounds. For instance, derivatives of malonic acid esters are precursors for drugs such as vigabatrin, which is used for epilepsy treatment, and phenylbutazone, an anti-inflammatory medication .

Fluoroionophore Development

Another application includes its use in developing fluoroionophores. A derivative synthesized from this compound was reported to possess selective ion-binding properties, making it useful in sensing applications. This compound exhibited fluorescence properties that can be exploited for detecting metal ions like Cu²⁺ .

Phase-Transfer Catalysis

The use of phase-transfer catalysts (PTCs) in conjunction with this compound has gained attention for its ability to facilitate reactions between immiscible phases. This method allows for the efficient alkylation of malonates under mild conditions, enhancing yields and selectivity .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 2-Benzyl-2-methyl-malonic acid diethyl ester involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The enolate ion is stabilized by resonance, allowing it to react with various electrophiles to form new carbon-carbon bonds .

Comparison with Similar Compounds

Research Findings and Challenges

- Decarboxylation Behavior: Saponification and heating of this compound yields 2-methyl-3-phenylpropanoic acid, a pathway consistent with the malonic ester synthesis .

- Stereochemical Limitations: The low ee (17%) with PLE highlights challenges in enantioselective synthesis, prompting exploration of chiral auxiliaries (e.g., imidazolidinones) and alternative catalysts .

Biological Activity

2-Benzyl-2-methyl-malonic acid diethyl ester (BMDE) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis of this compound

BMDE can be synthesized through the introduction of a benzyl group to commercially available methylmalonic acid diethyl ester. The reaction typically involves the use of benzyl halides in the presence of a base, resulting in high yields of the desired product. The structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry .

1. Antioxidant Activity

BMDE has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that compounds similar to BMDE exhibit the ability to scavenge free radicals effectively, thereby protecting cells from oxidative damage .

2. Anti-inflammatory Effects

Studies have shown that BMDE can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. This activity may be linked to its ability to inhibit nuclear factor kappa B (NF-κB) signaling pathways .

3. Antimicrobial Activity

BMDE exhibits antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. This property makes BMDE a candidate for further development as an antimicrobial agent .

The biological activity of BMDE is believed to stem from its structural features that allow it to interact with specific molecular targets. The ester groups may facilitate interactions with enzymes or receptors involved in oxidative stress and inflammation pathways. Additionally, the benzyl moiety could enhance lipophilicity, aiding in membrane permeability and bioavailability .

Case Studies

Q & A

Q. Experimental Design Tips :

- Prioritize catalysts with tunable steric bulk (e.g., N-9-anthracenylmethyl cinchona derivatives).

- Use low-temperature (-20°C) conditions to slow competing racemic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.